molecular formula C6H5F5N2O2S B570247 2-Nitro-5-(pentafluorosulfanyl)aniline CAS No. 1379803-65-2

2-Nitro-5-(pentafluorosulfanyl)aniline

Cat. No.: B570247
CAS No.: 1379803-65-2
M. Wt: 264.17
InChI Key: WQGCKYATTUFNOD-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-Nitro-5-(pentafluorosulfanyl)aniline typically involves the nucleophilic aromatic substitution of hydrogen in nitroaromatics. One common method includes the use of n-BuLi (n-butyllithium) in hexanes, which is added to a solution of arylamine in dry tetrahydrofuran (THF) at low temperatures. This mixture is then added to a solution of 4-nitro-1-(pentafluorosulfanyl)benzene in dry THF, cooled to -110°C to -120°C under argon. The reaction is followed by the addition of potassium permanganate (KMnO4) and liquid ammonia (NH3) .

Chemical Reactions Analysis

2-Nitro-5-(pentafluorosulfanyl)aniline undergoes various types of chemical reactions, including:

Common reagents used in these reactions include n-BuLi, KMnO4, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Nitro-5-(pentafluorosulfanyl)aniline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Nitro-5-(pentafluorosulfanyl)aniline involves its interaction with molecular targets and pathways in biological systems. The pentafluorosulfanyl group exerts strong electron-withdrawing effects, which can influence the reactivity and interactions of the compound with other molecules. The specific molecular targets and pathways depend on the context of its application and the biological system being studied .

Comparison with Similar Compounds

2-Nitro-5-(pentafluorosulfanyl)aniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the aniline ring, which can influence its reactivity and applications in various fields.

Properties

IUPAC Name

2-nitro-5-(pentafluoro-λ6-sulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F5N2O2S/c7-16(8,9,10,11)4-1-2-6(13(14)15)5(12)3-4/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGCKYATTUFNOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F5N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001229285
Record name (OC-6-21)-(3-Amino-4-nitrophenyl)pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001229285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379803-65-2
Record name (OC-6-21)-(3-Amino-4-nitrophenyl)pentafluorosulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379803-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (OC-6-21)-(3-Amino-4-nitrophenyl)pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001229285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is significant about the synthesis of 2-Nitro-5-(pentafluorosulfanyl)aniline described in the research?

A1: The research details a novel method for direct amination of nitro(pentafluorosulfanyl)benzenes using Vicarious Nucleophilic Substitution of Hydrogen (VNS). [] This method allows for the efficient synthesis of this compound from readily available starting materials. [] This compound is a valuable precursor for the preparation of various SF5-containing heterocycles, such as benzimidazoles, quinoxalines, and benzotriazoles. [] These heterocycles are important building blocks in medicinal chemistry and materials science due to the unique properties conferred by the SF5 group.

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